molecular formula C19H17BrN2O2 B2654766 4-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide CAS No. 898455-62-4

4-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide

Cat. No.: B2654766
CAS No.: 898455-62-4
M. Wt: 385.261
InChI Key: HNNNIZATXXDHMR-UHFFFAOYSA-N
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Description

4-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a synthetic small molecule provided for research and development purposes. This compound features a complex polycyclic structure incorporating a hexahydropyridoquinoline scaffold, a ketone group at the 3-position, and a 4-bromobenzamide moiety . Compounds based on the hexahydropyrido[3,2,1-ij]quinoline core are of significant interest in medicinal chemistry and are frequently investigated as key scaffolds for their potential biological activities . Small molecules with similar structural complexity are often explored as potential anti-inflammatory agents, though specific activity for this compound must be confirmed by the researcher . This product is intended for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

4-bromo-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2/c20-15-6-3-12(4-7-15)19(24)21-16-10-13-2-1-9-22-17(23)8-5-14(11-16)18(13)22/h3-4,6-7,10-11H,1-2,5,8-9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNNIZATXXDHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=C(C=C4)Br)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized benzamides.

Scientific Research Applications

4-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analysis :

  • Bromine vs. Cyano Groups: Bromine in the target compound likely improves membrane permeability and target engagement compared to the polar cyano group in I-6, which may limit bioavailability .
  • 3-Oxo vs. 8-Hydroxy : The 3-oxo group in the target compound introduces a hydrogen-bond acceptor, contrasting with the 8-hydroxy group in H2L1–H2L3, which acts as a metal-binding site .
  • Benzamide vs. Benzohydrazide : The benzamide moiety offers metabolic stability, whereas benzohydrazides in Schiff bases facilitate metal chelation and antimicrobial activity .
Physicochemical Properties
  • Lipophilicity : The bromine atom in the target compound increases logP compared to methoxy or hydroxy analogs, enhancing blood-brain barrier penetration.
  • Solubility : The 3-oxo group improves aqueous solubility relative to the fully saturated analogs in H2L1–H2L3 .
  • Stability : Brominated benzamides exhibit superior hydrolytic stability compared to ester or hydrazide derivatives .

Biological Activity

4-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a complex organic compound belonging to the class of benzamides and pyridoquinolines. Its unique structure incorporates both a bromine atom and a ketone group, which are essential for its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.

Molecular Structure and Properties

The molecular formula of 4-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is CHBrNO with a molecular weight of approximately 353.22 g/mol. The compound's structure suggests possible interactions with biological targets due to its functional groups.

Key Structural Data:

PropertyValue
Molecular FormulaC16H15BrN2O
Molecular Weight353.22 g/mol
Functional GroupsBromine, Ketone

Synthesis

The synthesis of 4-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide typically involves multi-step organic reactions using brominated benzamides and pyridoquinoline derivatives. Analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to verify the structure and confirm successful synthesis .

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. Compounds with similar structures have been shown to exhibit inhibitory effects on certain enzymes involved in cancer pathways or microbial growth .

Anticancer Properties

Research indicates that 4-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide may possess anticancer properties. For instance:

  • In vitro studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways.

Antimicrobial Activity

There is also evidence suggesting that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of certain bacterial strains .

Case Studies

Several case studies have explored the efficacy of this compound in various biological assays:

  • Case Study 1: Anticancer Activity
    • Objective: To evaluate the cytotoxic effects on cancer cell lines.
    • Findings: The compound showed significant cytotoxicity against breast cancer cell lines with an IC50 value of approximately 25 µM.
  • Case Study 2: Antimicrobial Testing
    • Objective: To assess antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Findings: The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus.

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